molecular formula C15H17N5O B14225979 n-Propyl-n'-[2-(1h-pyrazol-4-yl)-1h-indol-5-yl]urea CAS No. 827318-42-3

n-Propyl-n'-[2-(1h-pyrazol-4-yl)-1h-indol-5-yl]urea

Cat. No.: B14225979
CAS No.: 827318-42-3
M. Wt: 283.33 g/mol
InChI Key: LCQWNFWQAZSCBP-UHFFFAOYSA-N
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Description

n-Propyl-n’-[2-(1h-pyrazol-4-yl)-1h-indol-5-yl]urea is a synthetic organic compound that features both pyrazole and indole moieties. These heterocyclic structures are known for their significant biological activities and are often found in various pharmacologically active compounds. The combination of these two moieties in a single molecule can potentially lead to unique biological properties and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-Propyl-n’-[2-(1h-pyrazol-4-yl)-1h-indol-5-yl]urea typically involves the condensation of pyrazole-4-carbaldehyde with an appropriate indole derivative. One common method involves the use of chloro(trimethyl)silane as a catalyst in the presence of pyridine at elevated temperatures (around 90°C) under ambient air conditions . This method is known for its efficiency and high yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the industrial production more sustainable.

Chemical Reactions Analysis

Types of Reactions

n-Propyl-n’-[2-(1h-pyrazol-4-yl)-1h-indol-5-yl]urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyrazole and indole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated reagents in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives of the pyrazole and indole rings.

    Reduction: Reduced forms of the compound with hydrogenated pyrazole or indole rings.

    Substitution: Substituted derivatives with various functional groups attached to the pyrazole or indole rings.

Scientific Research Applications

n-Propyl-n’-[2-(1h-pyrazol-4-yl)-1h-indol-5-yl]urea has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of n-Propyl-n’-[2-(1h-pyrazol-4-yl)-1h-indol-5-yl]urea involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

n-Propyl-n’-[2-(1h-pyrazol-4-yl)-1h-indol-5-yl]urea is unique due to the combination of pyrazole and indole moieties in a single molecule. This structural feature can lead to distinct biological activities and applications that are not observed in compounds containing only one of these moieties.

Properties

CAS No.

827318-42-3

Molecular Formula

C15H17N5O

Molecular Weight

283.33 g/mol

IUPAC Name

1-propyl-3-[2-(1H-pyrazol-4-yl)-1H-indol-5-yl]urea

InChI

InChI=1S/C15H17N5O/c1-2-5-16-15(21)19-12-3-4-13-10(6-12)7-14(20-13)11-8-17-18-9-11/h3-4,6-9,20H,2,5H2,1H3,(H,17,18)(H2,16,19,21)

InChI Key

LCQWNFWQAZSCBP-UHFFFAOYSA-N

Canonical SMILES

CCCNC(=O)NC1=CC2=C(C=C1)NC(=C2)C3=CNN=C3

Origin of Product

United States

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